molecular formula C14H16N2O3 B8758922 1-(4-ethoxy-2-nitrophenyl)-2,5-dimethyl-1H-Pyrrole CAS No. 647843-28-5

1-(4-ethoxy-2-nitrophenyl)-2,5-dimethyl-1H-Pyrrole

Cat. No.: B8758922
CAS No.: 647843-28-5
M. Wt: 260.29 g/mol
InChI Key: AGKFXLAWYHPBSQ-UHFFFAOYSA-N
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Description

1-(4-ethoxy-2-nitrophenyl)-2,5-dimethyl-1H-Pyrrole is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

647843-28-5

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

1-(4-ethoxy-2-nitrophenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C14H16N2O3/c1-4-19-12-7-8-13(14(9-12)16(17)18)15-10(2)5-6-11(15)3/h5-9H,4H2,1-3H3

InChI Key

AGKFXLAWYHPBSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetonyl acetone (1.95 mL, 16.5 mmol) in acetic acid (100 mL) was added 4-ethoxy-2-nitroaniline (3.0 g, 16.5 mmol) and the red mixture heated at reflux overnight. After cooling to rt, the now black solution was poured into water and extracted with EtOAc (2×200mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to an oil. Purification by flash chromatography (10% EtOAc/hexanes) gave 2,5-dimethyl-1-(4-ethoxy-2-nitrophenyl)pyrrole as a red oil: 1H NMR (CDCl3, 500 MHz) δ 7.46 (d, 1H), 7.27 (t, 1H), 7.19 (dd, 1H), 5.91 (s, 2H), 4.15 (q, 1H), 1.96 (s, 6H), 1.50 (t, 3H); MS (ESI) 261 (M+H)+.
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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